3,4-Dibromo-5-methylbenzoic acid
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Overview
Description
3,4-Dibromo-5-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 4th positions, and a methyl group is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-methylbenzoic acid typically involves the bromination of 5-methylbenzoic acid. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually conducted at room temperature to ensure controlled bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Conversion of the methyl group to a carboxylic acid group, resulting in 3,4-Dibromo-5-carboxybenzoic acid.
Reduction: Formation of 3,4-Dihydro-5-methylbenzoic acid by replacing bromine atoms with hydrogen.
Scientific Research Applications
3,4-Dibromo-5-methylbenzoic acid has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzymes by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by interacting with binding sites, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methylbenzoic acid
- 2,4-Dibromo-6-methylbenzoic acid
- 2,5-Dibromo-4-methylbenzoic acid
Uniqueness
3,4-Dibromo-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 3rd and 4th positions, along with a methyl group at the 5th position, influences its reactivity and interaction with molecular targets. This unique structure makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4-dibromo-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRJUIVLTQLJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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